8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C9H3F4IN2O |
|---|---|
Molecular Weight |
358.03 g/mol |
IUPAC Name |
8-fluoro-3-iodo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H3F4IN2O/c10-4-1-2-16-5(3-4)15-7(9(11,12)13)6(14)8(16)17/h1-3H |
InChI Key |
FJURPWYNJIPFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C(C2=O)I)C(F)(F)F)C=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-halopyridine with (Z)-3-amino-3-arylacrylate ester under copper(I) iodide catalysis . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine and iodine substituents can be targets for nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while cross-coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound 8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:
Basic Information
this compound is a chemical compound with the CAS number 2648777-47-1 . It has a molecular formula of C9H3F4IN2O and a molecular weight of 358.03 .
Synonyms:
Properties:
- Boiling Point: 246.0±50.0 °C (Predicted)
- Density: 2.13±0.1 g/cm3 (Predicted)
- Acidity Coefficient (pKa): -2.18±0.70 (Predicted)
Applications
While the provided search results do not specifically detail the applications of this compound, they do provide information on related compounds and their uses, which may suggest potential applications or research areas for this specific compound:
- As a building block for synthesizing trifluoromethyl pyrimidine derivatives: Trifluoromethyl pyrimidine derivatives have demonstrated antifungal, insecticidal, and anticancer properties .
- Antiviral research: Related pyrimidine derivatives have been investigated for their potential to disrupt the PA-PB1 interface of influenza A virus polymerase, suggesting a possible avenue for developing new anti-influenza drugs .
- Pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds, including 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones, have been synthesized and studied .
- Ephrin receptor (EPH) targeting: Pyrido[2,3-d]pyrimidines have been identified as targeting the ephrin receptor (EPH) family of proteins that are overexpressed in some cancers .
Mechanism of Action
The mechanism of action of 8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Table 1: Key Substituents in Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Halogen Effects: Iodo (C-3): The 3-iodo group in the target compound enables Suzuki-Miyaura cross-coupling reactions, unlike chloro or bromo analogs, which require harsher conditions or specialized catalysts .
Trifluoromethyl (C-2) : The CF₃ group at position 2 improves metabolic stability compared to methyl or aldehyde groups (e.g., 2-chloro-4-oxo-...carbaldehyde in ) .
Biological Activity
8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound notable for its complex structure and potential biological activities. This compound is part of the pyrido[1,2-a]pyrimidinone family and features a unique combination of halogen substituents (fluorine and iodine) and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features
- Halogen Substituents : The presence of fluorine and iodine contributes to the compound's reactivity and potential interactions with biological targets.
- Trifluoromethyl Group : This group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Cryptococcus neoformans | Notable activity |
The mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings indicate that it may interact with specific enzymes or receptors involved in microbial growth and replication. The interaction studies are crucial for understanding its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The unique structural features of this compound may correlate with its biological activity. Comparative analysis with similar compounds reveals that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Chloro-3-fluoro-pyrido[1,2-a]pyrimidin-4-one | Chlorine and fluorine substituents | Antitumor activity |
| 6-Bromo-pyrido[1,2-a]pyrimidin-4-one | Bromine substituent | Antiviral properties |
| 7-Methyl-pyrido[1,2-a]pyrimidin-4-one | Methyl group at position 7 | Anti-inflammatory effects |
The distinct combination of substituents in this compound enhances its reactivity and broadens its potential biological activity spectrum compared to other similar compounds.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidinones, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin against certain strains of bacteria.
Toxicity Assessment
Toxicity studies are essential for determining the safety profile of new compounds. Preliminary toxicity assessments have shown that while this compound has promising antimicrobial properties, further investigations are needed to evaluate its effects on mammalian cells.
Q & A
Basic: What are the key synthetic strategies for constructing the 4H-pyrido[1,2-a]pyrimidin-4-one core?
The core scaffold is typically synthesized via cyclization reactions. For example, condensation of 2-aminopyridines with β-ketoesters or ethyl 4-chloroacetoacetate in polyphosphoric acid (PPA) yields the bicyclic structure . Halogenation at C-3 (e.g., iodination) is achieved using N-halosuccinimides (e.g., NIS) under refluxing acetonitrile . Microwave-assisted Suzuki-Miyaura cross-coupling is also employed for functionalization at C-3 using 3-iodo derivatives .
Advanced: How can regioselective halogenation at C-3 be optimized for derivatives like 8-fluoro-3-iodo analogs?
Regioselective iodination is achieved using N-iodosuccinimide (NIS) in acetonitrile under reflux, with yields up to 80–95% . Fluorination at C-8 may require directed ortho-metalation or electrophilic substitution under controlled conditions. The trifluoromethyl group at C-2 is typically introduced early via cyclization with trifluoromethyl-containing precursors .
Basic: What methodologies enable functionalization at the C-3 position of this scaffold?
The iodine at C-3 is highly reactive in cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids under microwave irradiation (100–120°C, 1–2 h) achieves monoarylation with >80% efficiency . Metal-free C-3 chalcogenation (sulfenylation/selenylation) uses iodine and persulfate to generate thiyl/selenyl radicals, yielding 3-ArS/ArSe derivatives (up to 95% yield) .
Advanced: What mechanistic insights support radical-based C-3 chalcogenation?
Radical pathways are confirmed by inhibition studies with TEMPO/BHT, which quench reactivity . Thiyl/selenyl radicals form via persulfate activation, followed by regioselective attack at C-3 due to radical stabilization by the pyrido[1,2-a]pyrimidin-4-one π-system . Isotopic labeling (e.g., deuterated solvents) and EPR trapping experiments further validate this mechanism .
Basic: How do substituents (e.g., fluoro, trifluoromethyl) influence reactivity and biological activity?
- Fluorine at C-8 enhances metabolic stability and electron-withdrawing effects, favoring electrophilic substitutions.
- Trifluoromethyl at C-2 increases lipophilicity and steric bulk, impacting binding to targets like HLE (IC50 = 3.9 nM) .
- Iodine at C-3 enables late-stage diversification via cross-coupling, critical for SAR studies .
Advanced: How can conflicting data on metal-free vs. metal-catalyzed reactions be resolved?
Metal-free conditions (e.g., iodine/persulfate) avoid contamination but require rigorous exclusion of trace metals. For reproducibility, validate solvent purity and reaction atmosphere (N2 vs. O2) . Metal-catalyzed methods (e.g., Pd for Suzuki) offer faster kinetics but may require post-reaction purification to remove residual catalysts .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR : NMR identifies trifluoromethyl and fluoro groups (δ −60 to −70 ppm for CF3). NMR resolves aromatic protons (J coupling ∼7–8 Hz) .
- HRMS : Confirms molecular weight (e.g., [M+H] for CHFINO: 395.94).
- XRD : Resolves regiochemistry of halogenation .
Advanced: What strategies mitigate byproduct formation during halogenation?
Byproducts (e.g., naphthyridinones) arise from competing cycloadditions of N-(2-pyridyl)iminoketenes. Optimize reaction time (≤6 h) and temperature (≤80°C) to favor 4H-pyrido[1,2-a]pyrimidin-4-one over side products . Use stoichiometric NIS and avoid excess halogenating agents .
Basic: How is the Suzuki-Miyaura reaction applied to this scaffold?
The 3-iodo derivative undergoes coupling with arylboronic acids under microwave conditions (Pd(PPh), KCO, DMF/HO, 120°C, 1 h). Yields exceed 80% for electron-rich and electron-poor aryl groups, enabling rapid SAR exploration .
Advanced: What in vitro assays evaluate biological activity (e.g., HLE inhibition)?
- Enzyme assays : Measure IC50 against human leukocyte elastase (HLE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) .
- Species selectivity : Test Ki values across species (human, mouse, rat) to assess translational relevance .
- Antioxidant assays : DPPH radical scavenging quantifies catechol/phenol-mediated activity .
Basic: What are common late-stage modifications for this compound?
- Cross-coupling : Suzuki, Sonogashira, or Heck reactions at C-3 .
- Reductive dehalogenation : Replace iodine with hydrogen via Pd/C/H .
- Chalcogenation : Introduce thiols/selenols via radical pathways .
Advanced: How do computational studies inform SAR for targets like aldose reductase?
Docking simulations (e.g., into ALR2’s active site) reveal hydrogen bonding between C-2 phenol/catechol groups and Tyr48/His110. Trifluoromethyl enhances hydrophobic interactions, while fluorine at C-8 improves binding affinity (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
